molecular formula C20H20N2O4 B414729 1-benzoyl-5-hydroxy-5-(4-methylphenyl)-4H-pyrazole-3-carboxylic acid ethyl ester

1-benzoyl-5-hydroxy-5-(4-methylphenyl)-4H-pyrazole-3-carboxylic acid ethyl ester

Cat. No. B414729
M. Wt: 352.4g/mol
InChI Key: ABQRHGHOVQWKHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzoyl-5-hydroxy-5-(4-methylphenyl)-4H-pyrazole-3-carboxylic acid ethyl ester is a member of benzoic acids.

Scientific Research Applications

Analgesic and Anti-Inflammatory Applications

  • The compound "5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester" demonstrates significant analgesic and anti-inflammatory activities, suggesting potential for the development of new analgesic and anti-inflammatory agents. This highlights a promising area in the application of pyrazole derivatives in pharmacology (Gokulan et al., 2012).

Synthesis of Derivatives

  • Derivatives of pyrazole carboxylic acids, including those similar to the compound , have been synthesized for various applications. This includes the conversion of pyrazole carboxylic acids into acyl chlorides, bis-carboxamide derivatives, and β-hydroxy esters (Kasımoğulları et al., 2012).

Corrosion Inhibition

  • Pyrazole derivatives have been evaluated as corrosion inhibitors for steel in acidic environments. This application is significant for industrial processes where corrosion resistance is critical (Herrag et al., 2007).

Optical Nonlinearity

  • Certain pyrazole derivatives exhibit optical nonlinearity, making them potential candidates for optical limiting applications. This is relevant in the development of materials for optical devices (Chandrakantha et al., 2013).

Reactions and Synthesis of Amides

  • Pyrazole carboxylic acids have been used in the synthesis of amide derivatives, exploring their potential in various chemical applications. This includes reactions with hydroxylamines and carbazates to produce novel compounds (Korkusuz & Yıldırım, 2010).

properties

Product Name

1-benzoyl-5-hydroxy-5-(4-methylphenyl)-4H-pyrazole-3-carboxylic acid ethyl ester

Molecular Formula

C20H20N2O4

Molecular Weight

352.4g/mol

IUPAC Name

ethyl 1-benzoyl-5-hydroxy-5-(4-methylphenyl)-4H-pyrazole-3-carboxylate

InChI

InChI=1S/C20H20N2O4/c1-3-26-19(24)17-13-20(25,16-11-9-14(2)10-12-16)22(21-17)18(23)15-7-5-4-6-8-15/h4-12,25H,3,13H2,1-2H3

InChI Key

ABQRHGHOVQWKHE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C(C1)(C2=CC=C(C=C2)C)O)C(=O)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1=NN(C(C1)(C2=CC=C(C=C2)C)O)C(=O)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-benzoyl-5-hydroxy-5-(4-methylphenyl)-4H-pyrazole-3-carboxylic acid ethyl ester
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1-benzoyl-5-hydroxy-5-(4-methylphenyl)-4H-pyrazole-3-carboxylic acid ethyl ester
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1-benzoyl-5-hydroxy-5-(4-methylphenyl)-4H-pyrazole-3-carboxylic acid ethyl ester
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1-benzoyl-5-hydroxy-5-(4-methylphenyl)-4H-pyrazole-3-carboxylic acid ethyl ester

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